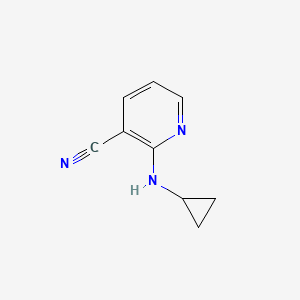











|
REACTION_CXSMILES
|
[OH-:1].[K+].[CH:3]1([NH:6][C:7]2C(C#N)=C[CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1.[CH2:15]([OH:18])[CH2:16][CH3:17].Cl>O>[CH:3]1([NH:6][C:7]2[C:16]([C:15]([OH:1])=[O:18])=[CH:17][CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NC1=NC=CC=C1C#N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)O
|
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
148 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for about 5 hours whereupon TLC analysis
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the 1-propanol
|
|
Type
|
DISTILLATION
|
|
Details
|
by azeotropic distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
About 330 g of water/1-propanol azeotrope was distilled off at 62° C.
|
|
Type
|
ADDITION
|
|
Details
|
Water (130 g) was added to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture chilled to 5-10° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
could be maintained below 30° C
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate out
|
|
Type
|
ADDITION
|
|
Details
|
When all the acid had been added
|
|
Type
|
FILTRATION
|
|
Details
|
the solid product was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
to rinse out the reaction vessel onto the filter cake
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 68.12 g
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)NC1=NC=CC=C1C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |